

key features of Methyltetrazine-PEG4-oxyamine linker

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Compound of Interest

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An In-depth Technical Guide to the **Methyltetrazine-PEG4-Oxyamine** Linker

Abstract

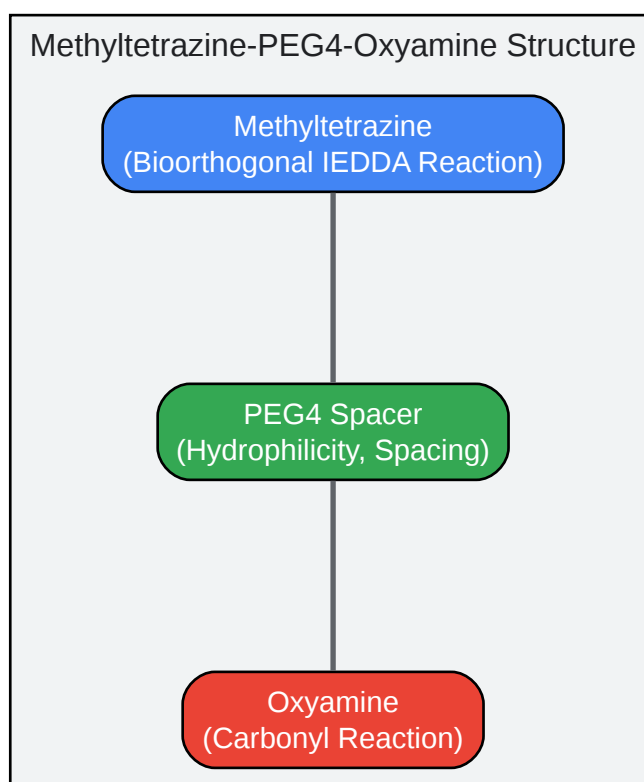
The **Methyltetrazine-PEG4-oxyamine** linker is a heterobifunctional chemical tool essential for advanced bioconjugation, particularly in the fields of drug delivery, medical imaging, and diagnostics.[1][2] It incorporates three key functional moieties: a methyltetrazine group for exceptionally fast, bioorthogonal click chemistry; a terminal oxyamine group for stable conjugation to carbonyls; and a hydrophilic polyethylene glycol (PEG4) spacer.[2][3] This guide provides a comprehensive overview of the linker's core features, chemical properties, reaction mechanisms, and detailed experimental protocols for its application.

Core Components and Their Functions

The linker's utility is derived from its three distinct components, each serving a specific purpose in the construction of complex bioconjugates.

- **Methyltetrazine Group:** This moiety is responsible for one of the fastest bioorthogonal reactions currently available—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] It reacts with high specificity and unprecedented kinetics with strained alkenes, most notably trans-cyclooctene (TCO).[1][5] This reaction is highly chemoselective, meaning it does not interfere with other functional groups found in complex biological systems.[1][4] The presence of the methyl group provides additional stability to the tetrazine ring compared to unsubstituted tetrazines.[6][7]

- **PEG4 Spacer:** The polyethylene glycol (PEG) spacer consists of four repeating ethylene oxide units. This spacer is critical for improving the overall properties of the linker and the resulting conjugate. Its primary role is to increase hydrophilicity, which enhances solubility in aqueous buffers and helps prevent aggregation of the conjugated biomolecules.[1][4][8] Furthermore, the flexible PEG chain provides steric hindrance, which can minimize non-specific interactions and provide adequate separation between the conjugated molecules.[2][8]
- **Oxyamine Group:** The terminal oxyamine group (-ONH₂) provides a second, orthogonal conjugation handle. It reacts chemoselectively with molecules containing aldehyde or ketone functional groups to form a stable oxime bond.[2][9] This reaction is highly efficient and can be performed under mild physiological conditions, making it another valuable tool for bioorthogonal chemistry.[9][10]



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Caption: Core components of the **Methyltetrazine-PEG4-oxyamine** linker.

Physicochemical and Kinetic Properties

The linker's physical characteristics and reaction kinetics are central to its effective use in experimental design.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₃₆ ClN ₇ O ₇ or C ₂₃ H ₃₅ N ₇ O ₇	[1][11]
Molecular Weight	~558.03 g/mol (HCl salt) or ~521.58 g/mol	[1][3][11]
Purity	>95%	[1][3]
Appearance	Red oil	[1][4]
Solubility	DMSO, DMF, Methanol, Water, DCM	[1][6]
Storage Conditions	-20 °C	[1]

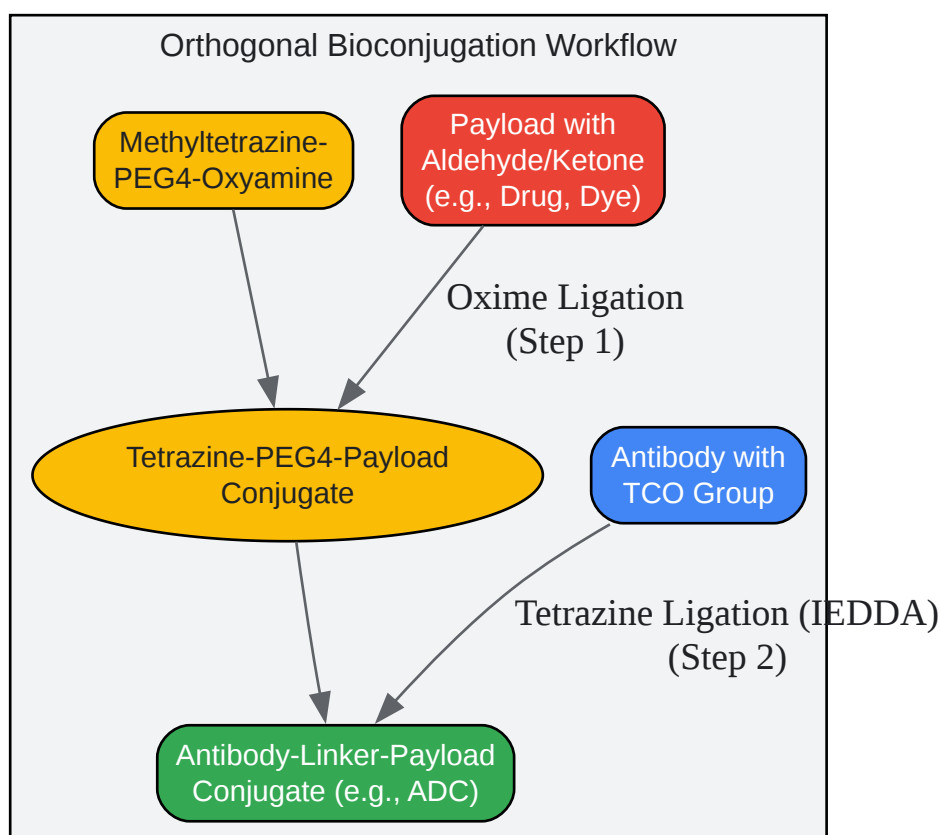
Table 2: Reaction Kinetics and Monitoring

Reaction	Partner	Second-Order Rate Constant (k ₂)	Wavelength for Monitoring	Source(s)
Tetrazine Ligation	trans- cyclooctene (TCO)	2000 to 1 x 10 ⁶ M ⁻¹ s ⁻¹	Disappearance of Tetrazine absorbance (510-550 nm)	[12][13]
Oxime Ligation	Aldehydes / Ketones	Varies (pH- dependent)	N/A (typically monitored by MS or HPLC)	[9][14]

Reaction Mechanisms and Workflows

The heterobifunctional nature of the linker allows for two independent, sequential conjugation steps. This enables the modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

- **Oxime Ligation:** The oxyamine group undergoes a condensation reaction with a carbonyl group (aldehyde or ketone). The reaction proceeds via a nucleophilic attack of the oxyamine nitrogen on the carbonyl carbon, followed by dehydration to form a stable C=N-O bond (oxime).[9] This step is often used to attach the linker to a payload, such as a small molecule drug or a fluorescent dye that has been functionalized with an aldehyde.
- **Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition:** The methyltetrazine ring acts as an electron-deficient diene that rapidly reacts with an electron-rich, strained dienophile like TCO.[5][15] The reaction proceeds through a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion.[5][15][16] This step is typically used to attach the linker-payload construct to a larger biomolecule, like an antibody.



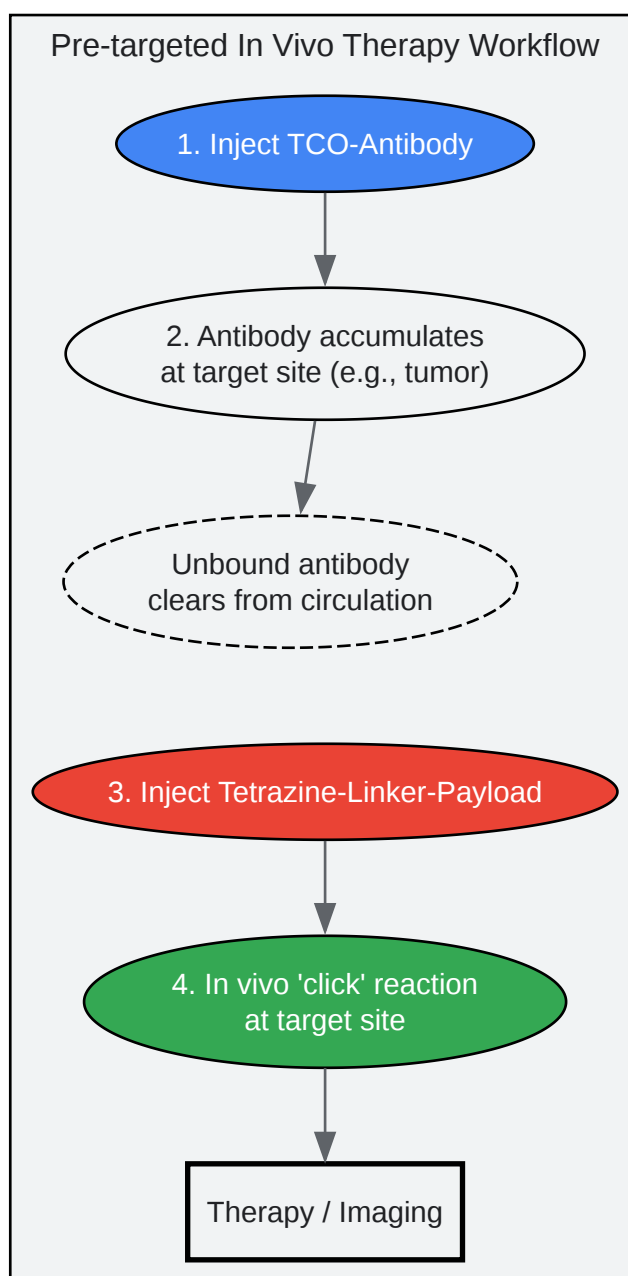
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Caption: Two-step orthogonal reaction workflow for the linker.

Key Applications

The unique properties of the **Methyltetrazine-PEG4-oxyamine** linker make it suitable for a wide range of advanced applications.

- **Antibody-Drug Conjugates (ADCs):** The linker facilitates a modular approach to ADC development. The cytotoxic drug can first be attached via the oxyamine, and the resulting construct can then be precisely conjugated to a TCO-modified antibody.[17]
- **Pre-targeted Imaging and Therapy:** This strategy improves the therapeutic index of drugs or radiotracers.[17] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the tetrazine-linked payload is administered, which rapidly "clicks" to the antibody at the target, minimizing systemic exposure.[1][17]
- **Live-Cell Imaging and Labeling:** The fast kinetics and biocompatibility of the tetrazine-TCO reaction are ideal for labeling biomolecules on the surface of or inside living cells with minimal perturbation.[1][18]
- **Material Science and Surface Modification:** The linker can be used to functionalize surfaces or nanoparticles, allowing for the subsequent attachment of TCO-modified biomolecules for diagnostic or therapeutic purposes.[2][17]



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Caption: Logical workflow for a pre-targeted in vivo therapy application.

Experimental Protocols

The following are generalized protocols for using **Methyltetrazine-PEG4-oxyamine** in a two-step conjugation to create an antibody-drug conjugate. Optimization is required for specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Aldehyde-Modified Payload (Oxime Ligation)

Objective: To attach the **Methyltetrazine-PEG4-oxamine** linker to a payload containing an aldehyde or ketone.

Materials:

- Aldehyde-functionalized payload
- **Methyltetrazine-PEG4-oxamine**
- Anhydrous DMSO or DMF
- Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH ~4.5-5.5 (Oxime ligation is often more efficient at slightly acidic pH).
- Purification system (e.g., RP-HPLC)

Methodology:

- Dissolve the aldehyde-functionalized payload in a minimal amount of anhydrous DMSO.
- Dissolve a 1.5 to 5-fold molar excess of **Methyltetrazine-PEG4-oxamine** in the Reaction Buffer.
- Add the dissolved payload to the linker solution. If solubility is an issue, the final concentration of organic solvent should be kept below 20%.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- Monitor the reaction progress by LC-MS or RP-HPLC until the payload starting material is consumed.
- Purify the resulting Tetrazine-PEG4-Payload conjugate using an appropriate method, such as RP-HPLC, to remove unreacted linker.

- Lyophilize the purified product and store at -20°C.

Protocol 2: Conjugation of Tetrazine-Payload to a TCO-Antibody (IEDDA)

Objective: To conjugate the purified Tetrazine-PEG4-Payload to a TCO-functionalized antibody.

Materials:

- TCO-functionalized antibody (prepared separately)
- Purified Tetrazine-PEG4-Payload
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[\[12\]](#)
- Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[\[17\]](#)

Methodology:

- Prepare the TCO-antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[\[17\]](#)
- Dissolve the purified Tetrazine-PEG4-Payload in a small amount of DMSO and dilute into the Reaction Buffer.
- Add a 3 to 10-fold molar excess of the Tetrazine-PEG4-Payload to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
- Incubate the reaction for 30-60 minutes at room temperature.[\[12\]](#) The reaction is extremely fast and is often complete within this timeframe.
- The reaction can be monitored by following the disappearance of the tetrazine's pink/red color or its absorbance peak around 520 nm.[\[5\]](#)[\[12\]](#)
- Remove the excess, unreacted Tetrazine-PEG4-Payload using SEC or dialysis against PBS.[\[17\]](#)

- Characterize the final ADC conjugate. Determine the protein concentration (e.g., via BCA assay) and analyze the product by SDS-PAGE (which should show a molecular weight shift) and Hydrophobic Interaction Chromatography (HIC) to determine the DAR. Store the final conjugate as appropriate for the specific antibody.

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